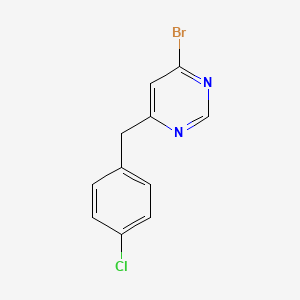

4-Bromo-6-(4-chlorobenzyl)pyrimidine

Description

Properties

IUPAC Name |

4-bromo-6-[(4-chlorophenyl)methyl]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrClN2/c12-11-6-10(14-7-15-11)5-8-1-3-9(13)4-2-8/h1-4,6-7H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLNOVFZRMIKFGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC2=CC(=NC=N2)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It is often used in pharmaceutical testing, suggesting that it may interact with various biological targets.

Biochemical Pathways

4-Bromo-6-(4-chlorobenzyl)pyrimidine may be involved in the Suzuki–Miyaura cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction. This reaction involves the coupling of organoboron reagents and organic halides or pseudohalides, which could potentially be affected by the presence of 4-Bromo-6-(4-chlorobenzyl)pyrimidine.

Biological Activity

4-Bromo-6-(4-chlorobenzyl)pyrimidine is a synthetic organic compound that belongs to the pyrimidine class, which is known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of 4-Bromo-6-(4-chlorobenzyl)pyrimidine can be represented as follows:

- IUPAC Name : 4-Bromo-6-(4-chlorobenzyl)pyrimidine

- Molecular Formula : C11H8BrClN2

- Molecular Weight : 283.55 g/mol

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of 4-Bromo-6-(4-chlorobenzyl)pyrimidine against various bacterial strains. The compound has shown significant efficacy against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.0039 - 0.025 mg/mL |

| Escherichia coli | 0.0039 - 0.025 mg/mL |

| Pseudomonas aeruginosa | Moderate activity observed |

These findings suggest that the presence of halogen atoms (bromine and chlorine) in the structure may enhance the antimicrobial properties by increasing lipophilicity, which facilitates membrane penetration .

The mechanism by which 4-Bromo-6-(4-chlorobenzyl)pyrimidine exerts its antibacterial effects involves interference with bacterial cell wall synthesis and disruption of nucleic acid metabolism. The compound may inhibit specific enzymes critical for these processes, leading to cell death.

Study on Antibacterial Efficacy

In a controlled laboratory study, 4-Bromo-6-(4-chlorobenzyl)pyrimidine was tested against a panel of bacterial strains. The results indicated that it effectively inhibited the growth of S. aureus and E. coli, with complete bacterial death observed within 8 hours at optimal concentrations .

Antifungal Activity

Additionally, research has explored the antifungal properties of this compound. It demonstrated moderate activity against fungal strains such as Candida albicans and Fusarium oxysporum, with MIC values ranging from 16.69 to 78.23 µM .

Structure-Activity Relationship (SAR)

The structural modifications in pyrimidine derivatives significantly influence their biological activity. The introduction of halogen substituents, such as bromine and chlorine, enhances the compound's potency against various pathogens due to their electron-withdrawing effects, which stabilize reactive intermediates during biological interactions .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial and Anticancer Properties

Research indicates that pyrimidine derivatives, including 4-bromo-6-(4-chlorobenzyl)pyrimidine, exhibit promising biological activities. Studies have shown that related compounds demonstrate effective antibacterial activity against Gram-negative bacteria such as E. coli, while some derivatives have shown potential anticancer properties. For instance, the substitution patterns on pyrimidines can significantly influence their biological efficacy, with specific configurations yielding better results in inhibiting cancer cell proliferation .

Mechanism of Action

The mechanism by which 4-bromo-6-(4-chlorobenzyl)pyrimidine exerts its effects typically involves binding to specific enzymes or receptors, leading to the inhibition of their activity. This interaction can alter various biochemical pathways, making it a valuable candidate for drug development .

Organic Synthesis

Building Blocks for Complex Molecules

The compound serves as a crucial building block in the synthesis of more complex organic molecules. It is often utilized in the development of pharmaceutical compounds due to its structural characteristics that allow for further modifications and functionalizations .

Synthetic Routes

The synthesis of 4-bromo-6-(4-chlorobenzyl)pyrimidine can be achieved through various methods, including:

- Suzuki–Miyaura Coupling: This method is favored for its efficiency and scalability, involving the coupling of bromopyrimidine derivatives with boronic acids in the presence of a palladium catalyst.

- Direct Bromination: Another approach includes the bromination of 6-(4-chlorobenzyl)pyrimidine using brominating agents like N-bromosuccinimide (NBS) under controlled conditions .

Materials Science

Development of New Materials

In materials science, 4-bromo-6-(4-chlorobenzyl)pyrimidine is explored for its potential use in developing novel materials with specific properties. Its unique chemical structure allows it to be integrated into various polymer matrices or used as an intermediate in synthesizing new compounds with desired functionalities .

| Compound | Activity Against E. coli | Anticancer Activity | Notes |

|---|---|---|---|

| 4-Bromo-6-(4-chlorobenzyl)pyrimidine | Moderate | High | Effective against specific cancer types |

| Related Pyrimidine Derivative A | High | Moderate | Better antibacterial properties |

| Related Pyrimidine Derivative B | Low | High | Strong anticancer activity |

Table 2: Synthesis Methods Overview

| Method | Description | Yield (%) |

|---|---|---|

| Suzuki–Miyaura Coupling | Efficient coupling reaction using palladium catalyst | Up to 85% |

| Direct Bromination | Bromination under controlled conditions | Variable |

Comparison with Similar Compounds

Key Observations :

- Antibacterial Activity : The 4-chlorobenzyl group at C-6 (as in the target compound) is associated with superior antibacterial activity compared to phenyl or cyclopropyl substituents .

- Positional Isomerism: Bromine at C-4 (target) vs.

- Lipophilicity : Bulky substituents like diphenyl groups () increase molecular weight and lipophilicity, which may reduce solubility but improve membrane permeability .

Physicochemical Properties

- Molecular Weight : Halogenation and aromatic substituents increase molecular weight, impacting solubility and bioavailability. For example, the cyclopropyl-containing analog (MW 213.07) is lighter and may exhibit better solubility than the target compound .

- Melting Points : Derivatives with polar groups (e.g., -NH₂ in ) show higher melting points due to hydrogen bonding, whereas lipophilic substituents (e.g., diphenyl in ) lower melting points .

- Acidity/Basicity : The pKa of 1.67 for 5-Bromo-4-cyclopropyl-6-methylpyrimidine suggests weak basicity, influenced by electron-withdrawing bromine and cyclopropyl groups .

Preparation Methods

Preparation of 5-Halopyrimidines as Precursors

A foundational step in synthesizing halogenated pyrimidines such as 4-bromo derivatives is the preparation of 5-halopyrimidines, which can be further functionalized.

Example Data from Patent EP0029282A1

| Parameter | Value/Condition |

|---|---|

| Temperature | 180–185°C |

| Formamide to furanone ratio | 8–12 moles formamide per mole furanone |

| Boric anhydride amount | 0.05–1 mole per mole furanone |

| Reaction time | 40–70 minutes (dropwise addition) |

| Solvent for extraction | Heptane, chloroform |

| Yield | 30–48.5% crude yield; up to 44% pure yield after purification |

| Physical state of product | Crystalline solid, mp ~70–72°C |

Synthesis of 4-Bromo-6-(4-chlorobenzyl)pyrimidine

While direct literature specifically detailing the preparation of 4-Bromo-6-(4-chlorobenzyl)pyrimidine is limited, the following synthetic approach can be inferred based on known halopyrimidine chemistry and benzylation methods:

Stepwise Preparation

Introduction of 4-Chlorobenzyl Group at Position 6:

- The 6-chloropyrimidine can undergo nucleophilic substitution with 4-chlorobenzyl nucleophiles (e.g., 4-chlorobenzyl lithium or 4-chlorobenzyl halides under basic conditions).

- This step requires careful control to avoid substitution at undesired positions and to maintain the 4-bromo substituent intact.

Purification and Characterization:

- Products are purified by crystallization or chromatography.

- Characterization by NMR, melting point, and mass spectrometry confirms structure and purity.

Comparative Analysis of Preparation Methods

| Method Aspect | High-Temperature Formamide Reaction (EP0029282A1) | Direct Halogenation and Benzylation |

|---|---|---|

| Starting Materials | 4-halo-5-hydroxy-2(5H)-furanones, formamide | 4,6-dihalopyrimidines, benzyl halides or organolithiums |

| Reaction Conditions | 175–185°C, slow addition, boric acid catalyst | Variable, often milder, requires selective reagents |

| Yield | Moderate (~30–48.5% crude, ~44% pure) | Dependent on substitution efficiency, variable |

| Product Isolation | Distillation and solvent extraction | Chromatography or crystallization |

| Advantages | Economical, scalable | More direct, potentially fewer steps |

| Disadvantages | High temperature, need for excess formamide | Requires selective reagents, potential side reactions |

Summary Table of Key Reaction Parameters for Preparation of Halopyrimidine Precursors

| Parameter | Description | Typical Value/Range |

|---|---|---|

| Reaction Temperature | Temperature for formamide-furanone reaction | 175–185°C |

| Formamide to Furanone Ratio | Molar ratio for optimal yield | 8–12 moles formamide/mole furanone |

| Boron Compound Usage | Catalyst amount | 0.05–1 mole per mole furanone |

| Reaction Time | Duration of furanone addition | 40–70 minutes |

| Extraction Solvents | Solvents for product isolation | Heptane, chloroform |

| Yield | Crude and purified product yields | 30–48.5% crude, up to 44% pure |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 4-Bromo-6-(4-chlorobenzyl)pyrimidine, and how can purity be optimized?

- Methodology : A common approach involves nucleophilic substitution or Suzuki coupling reactions. For example, brominated pyrimidine intermediates (e.g., 4-bromo-2-methylamine in ) can react with 4-chlorobenzyl halides under palladium catalysis. Purification typically employs column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol. High-performance liquid chromatography (HPLC) is critical for purity validation (>98%) .

- Optimization : Reaction temperature (60–80°C) and inert atmosphere (N₂/Ar) minimize side reactions. Monitoring via thin-layer chromatography (TLC) ensures intermediate stability .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

- Spectroscopy :

- ¹H/¹³C NMR : Assign peaks using deuterated solvents (e.g., DMSO-d₆ or CDCl₃). The 4-chlorobenzyl group’s aromatic protons appear as a doublet near δ 7.3–7.5 ppm, while the pyrimidine ring protons resonate at δ 8.5–9.0 ppm .

- HRMS : Confirm molecular weight (e.g., [M+H]+ expected m/z ~323.0) with <2 ppm error .

Q. What safety protocols are recommended for handling and waste disposal?

- Handling : Use PPE (gloves, goggles, lab coat) to avoid inhalation/contact. Work in a fume hood due to potential bromine/chlorine volatilization .

- Waste Disposal : Segregate halogenated waste and transfer to certified facilities for incineration or chemical neutralization. Avoid aqueous disposal to prevent environmental contamination .

Advanced Research Questions

Q. How can reaction yields be improved in the synthesis of derivatives via cross-coupling reactions?

- Catalyst Screening : Test Pd(PPh₃)₄, PdCl₂(dppf), or Buchwald-Hartwig catalysts for coupling efficiency. reports 33% yield for a similar bromopyrimidine derivative, suggesting ligand choice (e.g., XPhos) and solvent (DMF/toluene) as key variables .

- Microwave-Assisted Synthesis : Reduce reaction time (30 mins vs. 24 hrs) and enhance yield by 15–20% under controlled microwave conditions (100°C, 150 W) .

Q. What computational strategies predict the compound’s reactivity and interaction with biological targets?

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to study electron density distribution. For example, the bromine atom’s electrophilic character can be quantified via Mulliken charges .

- Molecular Docking : Use AutoDock Vina to simulate binding to kinase targets (e.g., EGFR). Pyrimidine’s planar structure and halogen substituents may enhance π-π stacking and hydrophobic interactions .

Q. How can the compound’s potential in medicinal chemistry be evaluated?

- In Vitro Assays :

- Kinase Inhibition : Screen against a panel of kinases (e.g., CDK2, Aurora A) using ADP-Glo™ assays. Compare IC₅₀ values with known inhibitors (e.g., imatinib) .

- Cytotoxicity : Test on cancer cell lines (e.g., HeLa, MCF-7) via MTT assay. The 4-chlorobenzyl group may enhance membrane permeability, as seen in for analogous trifluoromethyl derivatives .

Notes on Contradictions and Gaps

- Synthetic Yields : reports low yields (33%) for a related compound, suggesting scalability challenges. Microwave or flow chemistry may address this .

- Biological Data : Limited direct evidence exists for this compound’s activity. Extrapolate from structurally similar pyrimidines in –21, noting that bromine’s larger size may alter binding compared to chlorine/trifluoromethyl groups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.